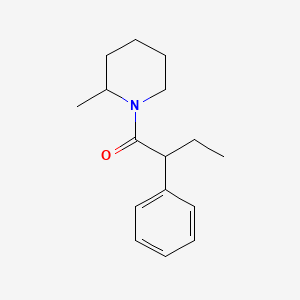

2-methyl-1-(2-phenylbutanoyl)piperidine

Description

Properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-3-15(14-10-5-4-6-11-14)16(18)17-12-8-7-9-13(17)2/h4-6,10-11,13,15H,3,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSQQCDDDKDUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCCC2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tolperisone (2-Methyl-1-(4-Methylphenyl)-3-(Piperidin-3-yl)-Propan-1-One)

- Structure : Features a 4-methylphenyl group and a propan-1-one chain at the 1- and 3-positions of the piperidine ring, respectively.

- Activity : A centrally acting muscle relaxant with clinical applications in spasticity management .

- Comparison: The 2-phenylbutanoyl group in the target compound introduces a longer aliphatic chain and a phenyl group, which may enhance lipophilicity and alter receptor binding compared to Tolperisone’s shorter propan-1-one chain.

COB-3 (Small Alkyl-Substituted Piperidine)

- Structure : Contains a small alkyl group (e.g., isopropyl) on the piperidine nitrogen and a biphenyl ester.

- Activity : Demonstrates a 14-fold increase in potency compared to analogs with bulkier substituents (e.g., phenylpropyl) due to reduced steric hindrance and enhanced receptor interactions .

Benzohomoadamantane-Piperidine Hybrids

- Structure : Combines a benzohomoadamantane moiety with a piperidine group.

- Activity : Binding affinity (−68.0 to −69.4 kcal/mol) and IC50 values depend on substituent orientation, as shown by molecular docking studies .

- Comparison: The spatial arrangement of the 2-phenylbutanoyl group in the target compound may similarly influence binding mode and stability.

Structural Conformation and Pharmacological Relevance

The piperidine ring’s conformation significantly impacts activity:

- Fentanyl Analogs : Overlay studies with fentanyl reveal that torsion angle differences in piperidine derivatives affect receptor engagement. For example, compound 8c (a 2-methyl-1-(1-substituted-piperidin-4-yl)-indole) shows divergent binding due to altered piperidine-phenyl ring alignment .

- Planar Aromatic Replacements: Substituting piperidine with planar aromatic groups (e.g., thiophene) diminishes activity, underscoring the importance of the piperidine ring’s non-planar geometry .

Data Tables

Table 1: Comparative Pharmacological Profiles of Selected Piperidine Derivatives

Table 2: Substituent Effects on Piperidine Derivatives

| Substituent Type | Example Compound | Effect on Activity |

|---|---|---|

| Small alkyl (e.g., iPr) | COB-3 | ↑ Potency (14-fold vs. phenylpropyl) |

| Large aromatic (e.g., biphenyl) | APB-10 | ↑ Selectivity, ↓ non-target effects |

| Aliphatic chains (e.g., butanoyl) | Target compound | ↑ Lipophilicity, potential ↑ CNS penetration |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1-(2-phenylbutanoyl)piperidine, and how can reaction conditions be systematically controlled to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reagents, catalysts (e.g., triethylamine), and solvents (e.g., dichloromethane). Reaction parameters such as temperature (controlled via reflux) and pressure (for gas-sensitive steps) must be monitored using real-time analytical techniques like HPLC. For piperidine derivatives, stepwise acylation of the piperidine ring with 2-phenylbutanoyl chloride under inert atmospheres has been effective. Purification via column chromatography or recrystallization ensures high purity .

Q. How can structural characterization of this compound be performed using spectroscopic techniques, considering conformational dynamics?

- Methodological Answer : Conformational analysis via NMR spectroscopy (e.g., H and C) is critical. For methyl groups, deuterium labeling (e.g., CHD) combined with computational modeling (DFT calculations) can resolve rotational dynamics and stereochemical effects on chemical shifts. X-ray crystallography may further validate spatial arrangements of the phenyl and butanoyl substituents .

Q. What in silico methods are recommended for preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of this compound?

- Methodological Answer : Use QSAR models and software like ADMET Predictor™ or MedChem Designer™ to predict logP, blood-brain barrier permeability, and cytochrome P450 interactions. Molecular docking against targets such as kinases or ion channels (e.g., ligand-gated Ca channels) can prioritize experimental validation .

Advanced Research Questions

Q. How can contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular uptake) be systematically resolved?

- Methodological Answer : Cross-validate in vitro assays (e.g., membrane permeability studies) with in silico predictions. For example, if a compound shows low cellular uptake despite high enzyme affinity, evaluate efflux pump interactions (e.g., P-glycoprotein binding) using transfected cell lines. Adjust assay conditions (pH, serum content) to mimic physiological environments .

Q. What experimental strategies are effective for validating specific biological targets (e.g., neurotransmitter transporters) identified via computational screening?

- Methodological Answer : Combine radioligand binding assays (for affinity quantification) with functional assays (e.g., fluorometric intracellular calcium measurements). For CNS targets, use brain slice electrophysiology or microdialysis to assess neurotransmitter release modulation. Cross-reference SwissTargetPrediction data with experimental IC values .

Q. How can pharmacokinetic models be designed to predict tissue distribution and clearance based on in silico data?

- Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with experimental logD (octanol-water distribution) and plasma protein binding data. Validate predictions using in vivo rodent studies with LC-MS/MS quantification of plasma and tissue concentrations. Adjust for species-specific metabolic differences (e.g., CYP2D15 vs. human CYP2D6) .

Q. What experimental approaches are recommended for assessing metabolic stability and identifying major metabolites?

- Methodological Answer : Use liver microsomal assays (human or rodent) with NADPH cofactors to simulate Phase I metabolism. Analyze metabolites via high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with synthetic standards. For Phase II metabolites (e.g., glucuronides), employ β-glucuronidase hydrolysis followed by LC-MS/MS .

Q. How can QSAR models be leveraged to analyze structure-activity relationships (SAR) for optimizing potency against specific targets?

- Methodological Answer : Train QSAR models on datasets containing pIC values (e.g., Supplementary Table S1 in phenyl piperidine derivatives) and molecular descriptors (e.g., topological polar surface area, hydrogen bond donors). Validate models using leave-one-out cross-validation and apply them to prioritize substituents (e.g., fluorophenoxy groups) for synthesis .

Q. What safety protocols should be prioritized for handling this compound given limited toxicity data?

- Methodological Answer : Assume potential mutagenicity (common in alkylating agents) and use ALARA (As Low As Reasonably Achievable) principles. Employ closed-system synthesis, HEPA-filtered fume hoods, and personal protective equipment (PPE). Conduct Ames tests and micronucleus assays early in development to assess genotoxic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.